molecular formula C19H18N4O4 B2908962 Methyl 4-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]benzoate CAS No. 880812-06-6

Methyl 4-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]benzoate

Cat. No. B2908962
CAS RN: 880812-06-6
M. Wt: 366.377
InChI Key: JBYZXWDDPGCMPJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound is relatively complex and generally involves multiple steps . In one study, 3,4-dihydro-4-oxo-1,2,3-benzotriazinyl esters of Fmoc-amino acids were used in solid phase peptide synthesis . The ionization of the liberated hydroxy component by the starting resin-bound amine provides a useful color indicator of the progress of acylation .


Molecular Structure Analysis

The molecular formula of this compound is C19H18N4O4 . It has a molecular weight of 366.38 . The InChI code for this compound is 1S/C19H18N4O4/c1-27-19(26)13-8-10-14(11-9-13)20-17(24)7-4-12-23-18(25)15-5-2-3-6-16(15)21-22-23/h2-3,5-6,8-11H,4,7,12H2,1H3,(H,20,24) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 366.38 . It has good solubility in water and some organic solvents .

Scientific Research Applications

Synthesis of Biologically Active Molecules

Research has shown that similar compounds are crucial intermediates in synthesizing biologically active molecules. For instance, the synthesis of methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates has been achieved through the Friedel–Crafts acylation of substituted benzenes. These intermediates are important for creating biologically active compounds, including ACE inhibitors, highlighting the potential of related structures in drug discovery and development (Zhang, Khan, Gong, & Lee, 2009).

Materials Science

In materials science, compounds with benzotriazinyl groups have been explored for their unique properties. For example, research into oxo carboxylate tin ladder clusters, which involve similar chemistry, has led to the discovery of new structural classes of organotin compounds. These findings are significant for developing advanced materials with specific functionalities (Holmes, Schmid, Chandrasekhar, Day, & Holmes, 1987).

Organic Synthesis Methodologies

Furthermore, compounds structurally related to methyl 4-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]benzoate have been utilized as versatile reagents in the synthesis of polyfunctional heterocyclic systems. This application underscores the compound's potential as a building block in creating diverse heterocyclic structures, which are essential in pharmaceuticals and agrochemicals (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

properties

IUPAC Name

methyl 4-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c1-27-19(26)13-8-10-14(11-9-13)20-17(24)7-4-12-23-18(25)15-5-2-3-6-16(15)21-22-23/h2-3,5-6,8-11H,4,7,12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYZXWDDPGCMPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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